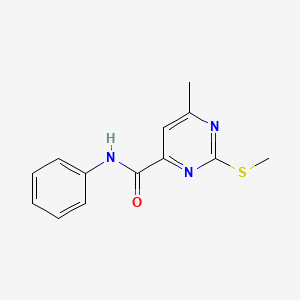![molecular formula C25H22N4O2S B2388293 8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-74-2](/img/structure/B2388293.png)
8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It has a molecular formula of C20H20N4O2S, an average mass of 380.463 Da, and a monoisotopic mass of 380.130707 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted aminotriazoles with various reagents. For instance, 2-amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives and their structural analysis is fundamental for understanding their chemical properties and potential applications. For instance, novel synthesis methods have been developed to create [1,2,4]triazolo-annelated quinazolines, exploring different synthetic pathways and chemical reactions to achieve targeted molecular architectures (Al-Salahi, 2010). Such research is crucial for expanding the toolkit of synthetic chemists, enabling the creation of complex molecules with potential applications in various fields, including medicinal chemistry and material science.
Biological Activity
The investigation into the biological activity of triazoloquinazoline derivatives has identified several compounds with promising pharmacological properties. For example, studies have shown that certain derivatives exhibit significant anticancer activity, offering potential as therapeutic agents (Voskoboynik et al., 2016). Additionally, some compounds have been found to possess anti-tubercular activity against Mycobacterium tuberculosis, suggesting their utility in developing new treatments for tuberculosis (Asquith et al., 2019). This line of research is particularly important for addressing the need for new drugs in the fight against drug-resistant bacterial infections.
Chemical Transformations and Derivatives
Further research into the chemical transformations and the creation of novel derivatives of [1,2,4]triazolo[1,5-c]quinazolines has explored the versatility of these compounds in organic synthesis. The development of cascade cyclization reactions has enabled the efficient synthesis of complex heterocyclic structures, which are valuable in various chemical research and development applications (Lipson et al., 2006). These synthetic methodologies contribute to the advancement of heterocyclic chemistry, providing new routes for the synthesis of pharmacologically relevant compounds.
Zukünftige Richtungen
Compounds with similar structures have been found to have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research could focus on developing versatile and eco-friendly synthetic protocols for these compounds, as well as exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIABYPVUYAAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
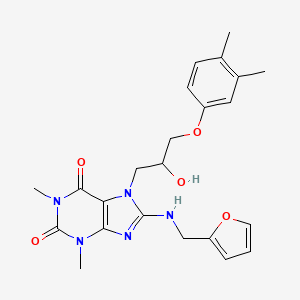
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
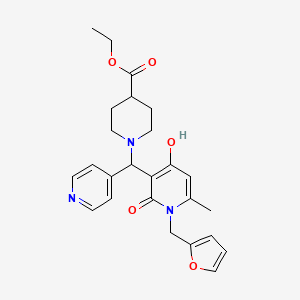
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
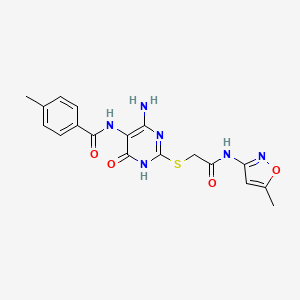
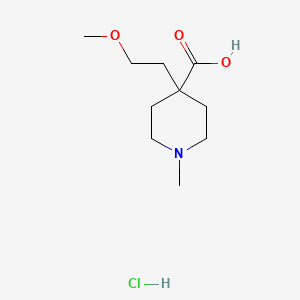

![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)


![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
